molecular formula C13H8ClIO2 B15374283 (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone

(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone

Cat. No.: B15374283
M. Wt: 358.56 g/mol
InChI Key: AJLBQFYEHNVOIZ-UHFFFAOYSA-N
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Description

(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone is a diaryl methanone derivative characterized by a benzophenone core with halogen (chloro, iodo) and hydroxyl substituents. Its molecular formula is C₁₃H₈ClIO₂, with a molecular weight of 358.56 g/mol. The compound features a 2-chloro-5-iodo substitution on one phenyl ring and a 4-hydroxyl group on the other (Figure 1).

This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of empagliflozin derivatives, where halogen and hydroxyl groups contribute to target binding and metabolic stability .

Properties

Molecular Formula

C13H8ClIO2

Molecular Weight

358.56 g/mol

IUPAC Name

(2-chloro-5-iodophenyl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C13H8ClIO2/c14-12-6-3-9(15)7-11(12)13(17)8-1-4-10(16)5-2-8/h1-7,16H

InChI Key

AJLBQFYEHNVOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl)O

Origin of Product

United States

Biological Activity

(2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a chloro and iodo substituent on the phenyl ring, which can influence its biological properties. The synthesis typically involves the reaction of (2-chloro-5-iodophenyl) derivatives with hydroxyphenyl compounds. For instance, one reported method utilizes hydroxylation to produce the target compound from a precursor .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including human liver cancer (Huh-7) and lung cancer (A549) cells. The compound's mechanism appears to involve microtubule destabilization, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Huh-75.0Microtubule destabilization
A5494.2Microtubule destabilization

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes related to inflammation and pain management. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system, which plays a role in pain modulation .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound
FAAH0.84JZL184
MAGL0.96CAY10499

Study 1: Antitumor Activity

A study published in 2019 evaluated the anticancer effects of halogenated phenstatin analogs, including derivatives of this compound. The findings highlighted significant antiproliferative effects against liver and lung cancer cell lines, with IC50 values indicating potent activity .

Study 2: Inhibition of Endocannabinoid Metabolism

Another investigation focused on the compound's role as a reversible inhibitor of monoacylglycerol lipase (MAGL). The study demonstrated that modifications in the halogen substituents could enhance the inhibitory potency, suggesting that further structural optimization could lead to more effective therapeutic agents for pain management .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression and inflammation. The presence of halogen atoms is believed to enhance binding affinity and stability within these targets, leading to increased efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Physicochemical Properties
This compound C₁₃H₈ClIO₂ 358.56 2-Cl, 5-I (A-ring); 4-OH (B-ring) High polarity due to -OH; moderate solubility in polar solvents
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone C₁₃H₇ClFIO 360.55 2-Cl, 5-I (A-ring); 4-F (B-ring) Lower polarity than hydroxyl analog; enhanced lipophilicity
(4-Chlorophenyl)(4-hydroxyphenyl)methanone C₁₃H₉ClO₂ 232.66 4-Cl (A-ring); 4-OH (B-ring) Reduced steric bulk; higher solubility in aqueous media
(2-Ethyl-5-hydroxybenzofuran-7-yl)(4-hydroxyphenyl)methanone C₂₂H₁₇Cl₂N₂O₂ 411.07 Benzofuran core with ethyl and hydroxyl groups Enhanced rigidity; UV absorption at 270–300 nm

Key Observations :

  • Halogen Effects: The iodine atom in the target compound increases molecular weight and polarizability compared to non-iodinated analogs (e.g., 4-chlorophenyl variants) .
  • Hydroxyl vs. Fluorine : The 4-hydroxyl group enhances hydrogen-bonding capacity, improving water solubility but reducing membrane permeability compared to the 4-fluoro analog .
  • Benzofuran Derivatives : Compounds with fused heterocyclic cores (e.g., benzofuran) exhibit distinct electronic profiles and rigidity, influencing binding affinity in drug design .
Target Compound and Fluorophenyl Analog
  • Synthesis: The fluorophenyl analog (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is synthesized via coupling of 2-chloro-5-iodobenzoyl chloride with 4-fluorophenylboronic acid under palladium catalysis, achieving yields of 61% . Similar methods are inferred for the hydroxyl variant, though protecting groups (e.g., silyl ethers) may be required to prevent side reactions.
  • Challenges : Iodine’s bulkiness can hinder reaction kinetics, necessitating optimized temperatures (e.g., 80–100°C) and prolonged reaction times .
Hydroxyphenyl Variants
  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Prepared via Friedel-Crafts acylation of 4-chlorobenzoyl chloride with phenol, followed by deprotection .
  • Benzofuran Derivatives: Synthesized through cyclization of halogenated acetophenones with ethyl groups, requiring precise stoichiometry to avoid byproducts .

Key Insights :

  • Halogenated Derivatives : Iodine and chlorine enhance target selectivity in SGLT2 inhibitors, while fluorine improves pharmacokinetics .
  • Regulatory Use : The 4-chlorophenyl-hydroxyphenyl variant is critical for ensuring drug purity and compliance with pharmacopeial standards .

Q & A

Q. What are the optimal synthetic routes for (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone?

  • Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, coupling 2-chloro-5-iodobenzoyl chloride with 4-hydroxyphenylboronic acid under palladium catalysis yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry (HRMS) are critical. Ensure inert conditions to protect the hydroxyl group from oxidation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
  • NMR: Compare chemical shifts with analogous methanone derivatives (e.g., 13^13C carbonyl resonance ~190 ppm) .
  • IR: Confirm ketone (C=O stretch ~1650–1700 cm1^{-1}) and hydroxyl (O-H stretch ~3200–3600 cm1^{-1}) functional groups .
  • HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer: Screen for antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments. The hydroxyl group may enhance binding to biological targets like kinases or hormone receptors .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

  • Methodological Answer: Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . The iodine and chlorine substituents induce steric and electronic effects, causing deviations from idealized bond angles. Compare experimental data with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to identify discrepancies in dihedral angles or intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .

Q. What strategies mitigate iodine’s reactivity during functionalization?

  • Methodological Answer: Iodine’s susceptibility to nucleophilic substitution requires careful reaction design:
  • Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group without displacing iodine.
  • Employ transition-metal catalysts (e.g., Pd/Cu) for selective cross-couplings.
  • Monitor reactions via TLC and quench intermediates promptly to avoid by-products .

Q. How can computational modeling predict its endocrine-disrupting potential?

  • Methodological Answer: Use molecular docking (AutoDock Vina) to simulate binding to estrogen receptor alpha (ERα). Compare binding affinities with known disruptors like 4-(4-chlorobenzoyl)phenol. Validate predictions with luciferase reporter assays in ER-positive cell lines .

Q. What are the stability profiles under varying pH and temperature?

  • Methodological Answer: Conduct accelerated stability studies:
  • Thermal Stability: Heat samples to 40–60°C for 72 hours; analyze degradation via HPLC .
  • pH Stability: Incubate in buffers (pH 1–13) for 24 hours; monitor hydrolysis of the ketone or hydroxyl groups by LC-MS .

Q. How do electronic properties influence its photophysical behavior?

  • Methodological Answer: Perform UV-Vis spectroscopy in solvents of varying polarity. The electron-withdrawing iodine and chlorine substituents red-shift absorption maxima. Compare with TD-DFT calculations to correlate experimental and theoretical spectra .

Q. What structural modifications enhance its structure-activity relationship (SAR)?

  • Methodological Answer: Synthesize derivatives (e.g., replacing iodine with bromine or modifying the hydroxyl to methoxy). Test SAR via:
  • Bioactivity: IC50_{50} values in enzyme inhibition assays.
  • LogP: Measure partition coefficients (shake-flask method) to assess hydrophobicity .

Q. How to address conflicting spectroscopic data in polar aprotic solvents?

  • Methodological Answer:
    Solvent-induced shifts in NMR (e.g., DMSO-d6_6 vs. CDCl3_3) can obscure analysis. Use variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism). Cross-validate with IR and computational models to assign peaks accurately .

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